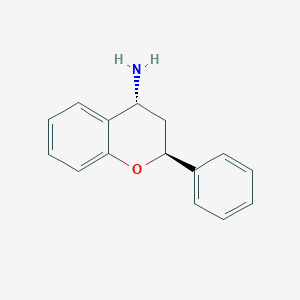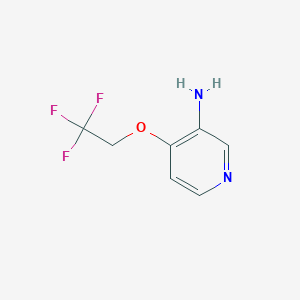![molecular formula C7H18Cl2N2 B13642679 [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl typically involves the reaction of 1,5-dimethylpyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in a round-bottom flask fitted with a condenser and a thermometer. The mixture is heated on a steam bath until no more distillate comes over, and then over a flame until the temperature reaches 104°C. The resulting product is then cooled, filtered, and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Hydrogen, catalytic metals
Substitution Reagents: Various halides and nucleophiles
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Substituted pyrrolidine derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It is also used in the development of new pharmaceuticals and as a reference compound in analytical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and in the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl involves its interaction with specific molecular targets in biological systems. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (5-methylpyridin-2-yl)methanamine
- 1-(1-Ethylcyclobutyl)methanamine
Uniqueness: Compared to similar compounds, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl exhibits unique chemical properties due to the presence of the cis-configuration and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in certain synthetic applications and biological studies .
Propriétés
Formule moléculaire |
C7H18Cl2N2 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Clé InChI |
LYWHDJZFBXAOJE-JFYKYWLVSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](N1C)CN.Cl.Cl |
SMILES canonique |
CC1CCC(N1C)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


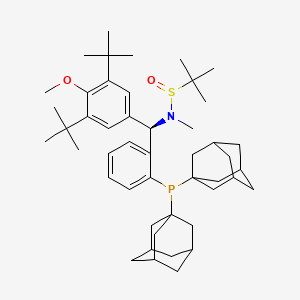
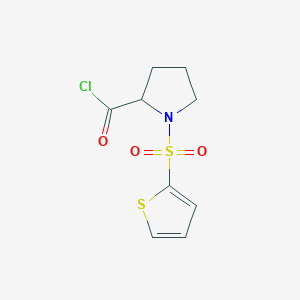

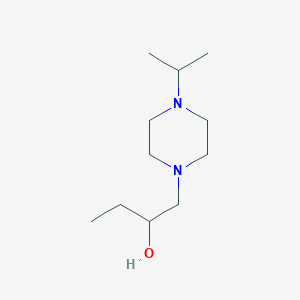
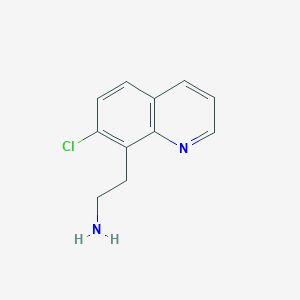
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
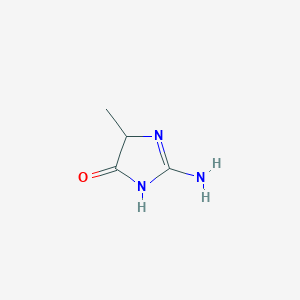

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
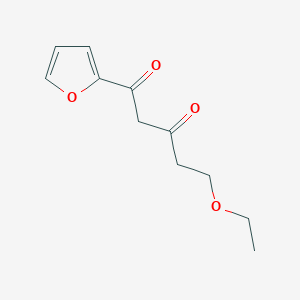
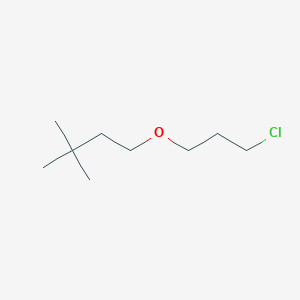
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
